molecular formula C20H19NO3 B5336780 2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol

2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol

Cat. No.: B5336780
M. Wt: 321.4 g/mol
InChI Key: FYWUFMHGZBETER-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol, also known as EMQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to changes in cellular processes and ultimately result in the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. In addition, this compound has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol in lab experiments is its potential for multiple applications in various fields of scientific research. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol. One area of research is the development of new cancer treatments based on the anti-tumor properties of this compound. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base catalyst. This reaction results in the formation of the this compound compound, which can be purified through recrystallization.

Scientific Research Applications

2-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been studied for its potential applications in several areas of scientific research, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to have anti-tumor properties and may be useful in the development of new cancer treatments. In neurology, this compound has been studied for its potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have anti-inflammatory properties and may be useful in the development of new treatments for inflammatory diseases.

Properties

IUPAC Name

2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-19-13-14(8-12-18(19)23-2)7-10-16-11-9-15-5-4-6-17(22)20(15)21-16/h4-13,22H,3H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWUFMHGZBETER-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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